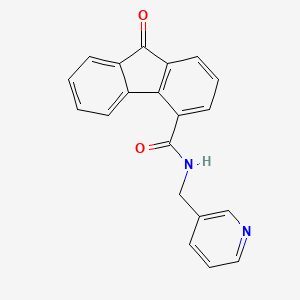
9-oxo-N-(pyridin-3-ylmethyl)-9H-fluorene-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-oxo-N-(pyridin-3-ylmethyl)-9H-fluorene-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as PFI-3 and is a potent inhibitor of the SETD7 enzyme. SETD7 is a histone methyltransferase that plays a crucial role in regulating gene expression and has been linked to various diseases, including cancer and diabetes.
Applications De Recherche Scientifique
PFI-3 has been extensively studied for its potential applications in various research fields. One of the most promising applications of PFI-3 is in cancer research. SETD7 has been shown to play a critical role in the development and progression of various types of cancer, including breast, prostate, and lung cancer. Inhibiting SETD7 with PFI-3 has been shown to reduce cancer cell proliferation and induce apoptosis, making it a potential therapeutic target for cancer treatment.
Mécanisme D'action
PFI-3 is a highly potent and selective inhibitor of SETD7. It binds to the active site of SETD7 and prevents the transfer of methyl groups to histone proteins. This inhibition leads to the downregulation of gene expression, which can have significant effects on cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, PFI-3 has also been studied for its effects on various physiological processes. PFI-3 has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice, suggesting that it could be a potential therapeutic target for diabetes. Additionally, PFI-3 has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PFI-3 is its high selectivity for SETD7. This selectivity makes it an excellent tool for studying the role of SETD7 in various cellular processes. However, one limitation of PFI-3 is its relatively short half-life, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on PFI-3. One potential area of research is the development of more potent and selective inhibitors of SETD7. Additionally, further studies are needed to fully understand the role of SETD7 in various diseases and to determine the potential therapeutic applications of PFI-3. Finally, the development of new methods for delivering PFI-3 to target tissues could improve its efficacy as a therapeutic agent.
In conclusion, PFI-3 is a highly potent and selective inhibitor of SETD7 that has significant potential applications in various research fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for research on this compound. Overall, PFI-3 is a promising tool for studying the role of SETD7 in various diseases and could have significant therapeutic applications in the future.
Méthodes De Synthèse
The synthesis of PFI-3 involves the reaction of 9-oxo-9H-fluorene-4-carboxylic acid with pyridine-3-methanol and thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product. This synthesis method has been optimized to produce high yields of PFI-3 with excellent purity.
Propriétés
IUPAC Name |
9-oxo-N-(pyridin-3-ylmethyl)fluorene-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-19-15-7-2-1-6-14(15)18-16(19)8-3-9-17(18)20(24)22-12-13-5-4-10-21-11-13/h1-11H,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPHNDDMSGAGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-oxo-N-(pyridin-3-ylmethyl)-9H-fluorene-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-dioxoisoindol-2-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)acetamide](/img/structure/B2907259.png)
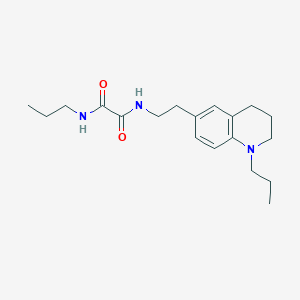
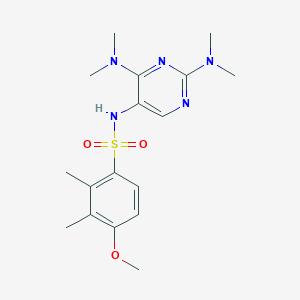

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2907265.png)
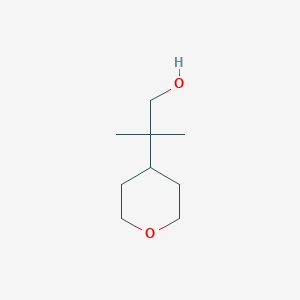
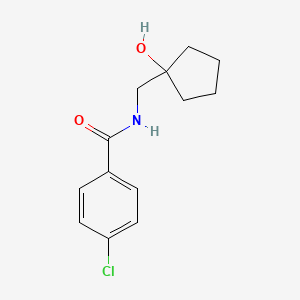
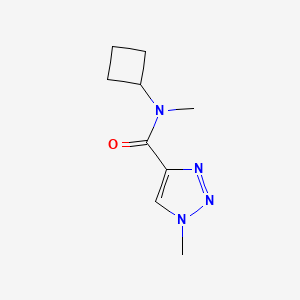
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-propylacetamide](/img/structure/B2907274.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2907275.png)
![Ethyl 2-oxo-2-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetate](/img/structure/B2907277.png)
![[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride](/img/no-structure.png)
![2-Methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine](/img/structure/B2907279.png)
![3-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B2907280.png)